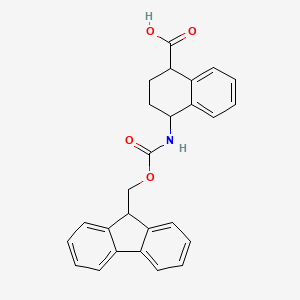
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
説明
“N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid” is a compound that is related to a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids . These compounds are used in peptide synthesis . They are also known to possess a broad spectrum of anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C19H15NO5 . The InChI representation of the molecule is InChI=1S/C19H15NO5/c21-17-9-10-18 (22)20 (17)25-19 (23)24-11-16-14-7-3-1-5-12 (14)13-6-2-4-8-15 (13)16/h1-8,16H,9-11H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role in peptide synthesis. The Fmoc group is removed in a deprotection step, which is crucial to secure a good quality product in Fmoc solid phase peptide synthesis . The removal of the Fmoc group is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its role in peptide synthesis. It is soluble in dimethyl sulfoxide and dimethyl formamide . It is also employed in the synthesis of glycopeptides .科学的研究の応用
Naphthenic Acids in Environmental Sciences
Naphthenic acids, a class of compounds related to the naphthalene structure present in N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid, are of significant interest in environmental sciences, particularly concerning their presence in oil sands process water. These compounds are known for their complex mixture of alkyl-substituted cycloaliphatic carboxylic acids, which pose environmental challenges due to their toxicity in aquatic environments. The study by Kannel & Gan (2012) reviews the degradation and toxicity mitigation of naphthenic acids in tailings wastewater systems and aquatic environments, highlighting the importance of understanding their behavior for environmental protection and management (Kannel & Gan, 2012).
Carboxylic Acids in Biochemical Research
Carboxylic acids, another component of the complex molecule , play a crucial role in biochemical and pharmaceutical research due to their presence in various bioactive compounds. The review by Horgan & O’Sullivan (2021) discusses the practical applications of novel carboxylic acid bioisosteres, illustrating the ongoing interest in exploring carboxylic acid derivatives for improved pharmacological profiles. This research area focuses on developing carboxylic acid substitutes that enhance drug properties, demonstrating the broad applicability of carboxylic acids in medicinal chemistry (Horgan & O’Sullivan, 2021).
Analytical and Environmental Applications
Analytical methods for characterizing compounds related to naphthenic and carboxylic acids are crucial for environmental monitoring and understanding the chemical properties of various substances. The work by Headley, Peru, & Barrow (2009) reviews mass spectrometric methods for characterizing oil sands naphthenic acids in environmental samples, emphasizing the need for accurate identification and quantification to assess their environmental impact and guide remediation efforts (Headley, Peru, & Barrow, 2009).
将来の方向性
The future directions for this compound are related to its role in peptide synthesis. The Fmoc group, which is used in the synthesis of this compound, allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVWENZFSHWYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)
![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)
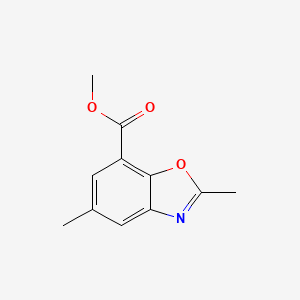
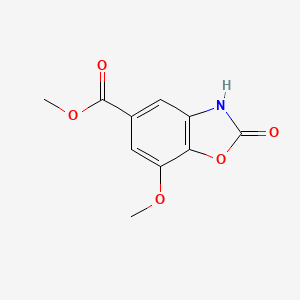
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)
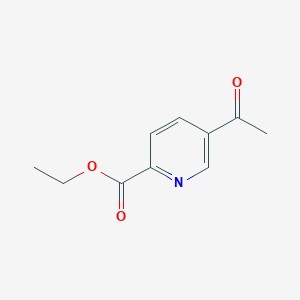
![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)
![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)
![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)
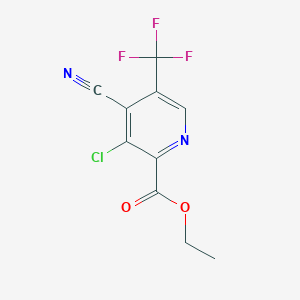
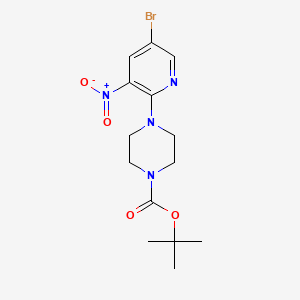
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)
